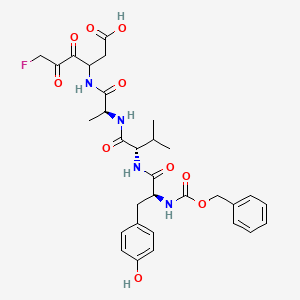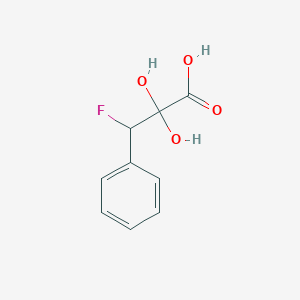
3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dihydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxo-3-phenylpropanoic acid or 3-fluoro-2,2-dioxo-3-phenylpropanoic acid.
Reduction: Formation of 3-fluoro-2,2-dihydroxy-3-phenylpropanol.
Substitution: Formation of 3-substituted-2,2-dihydroxy-3-phenylpropanoic acid derivatives.
Applications De Recherche Scientifique
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the beta subunit of the enzyme DNA gyrase, which is essential for DNA replication . Additionally, it can bind to the beta subunit of RNA polymerase, preventing mRNA synthesis and thus inhibiting protein synthesis in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic acid: A parent compound with similar structural features but lacks the fluorine and hydroxyl groups.
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid: A structurally related compound with methyl groups instead of hydroxyl groups.
2,3-Dihydroxy-3-phenylpropanoic acid: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl groups provide additional sites for chemical modification.
Propriétés
Formule moléculaire |
C9H9FO4 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
3-fluoro-2,2-dihydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-7(9(13,14)8(11)12)6-4-2-1-3-5-6/h1-5,7,13-14H,(H,11,12) |
Clé InChI |
PFBCEKZKHFMKDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


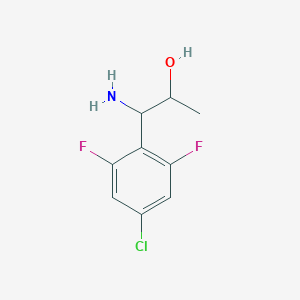
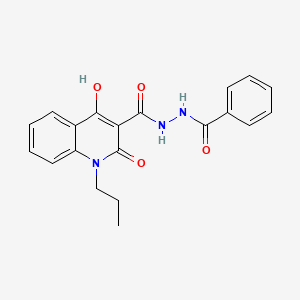
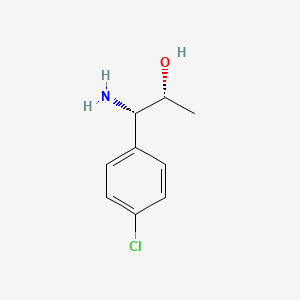
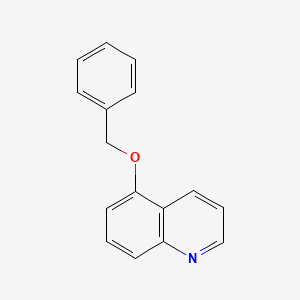
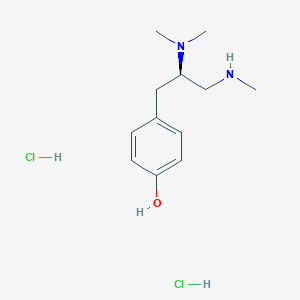
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
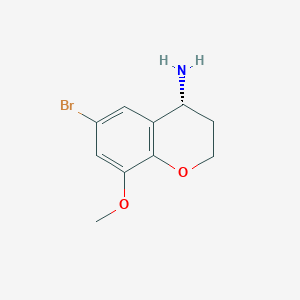

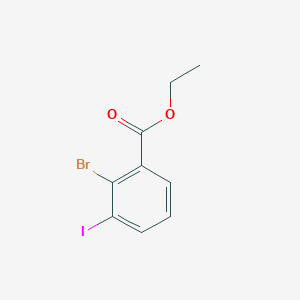
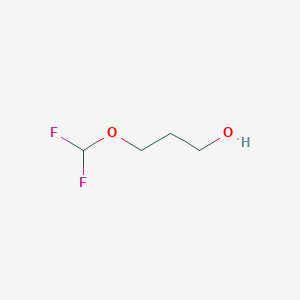
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

